molecular formula C10H13NOS B7511425 N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide

N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide

Cat. No. B7511425
M. Wt: 195.28 g/mol
InChI Key: WEVAGHLNFOQQGW-UHFFFAOYSA-N
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Description

N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide, also known as CTDP-1, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide exerts its effects by modulating the activity of various signaling pathways in cells. It has been shown to activate the cAMP/PKA pathway, which is involved in synaptic plasticity and memory formation. N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide also inhibits the activity of the PI3K/Akt/mTOR pathway, which is overactive in cancer cells and promotes their growth and survival. Additionally, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects in cells and animal models. It enhances synaptic plasticity and memory formation by increasing the expression of synaptic proteins and promoting dendritic spine growth. N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide also inhibits cancer cell growth and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. Additionally, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been found to have anti-inflammatory effects and improve glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limited solubility in water and low stability in solution can make it difficult to work with in certain experiments. Additionally, its potential toxicity and side effects in vivo need to be carefully evaluated before its clinical use.

Future Directions

There are several future directions for research on N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective analogs of N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide for use in drug discovery. Another area of research is the investigation of N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide's potential as a treatment for neurological disorders such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide and its effects on various signaling pathways in cells.

Synthesis Methods

N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 2-thiophenemethylamine with cyclopropanecarboxylic acid, followed by N-methylation using formaldehyde and hydrogen cyanide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been found to enhance synaptic plasticity and improve memory in animal models, making it a potential treatment for neurological disorders such as Alzheimer's disease. In cancer research, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anticancer agent. In drug discovery, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-11(10(12)8-4-5-8)7-9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVAGHLNFOQQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CS1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide

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